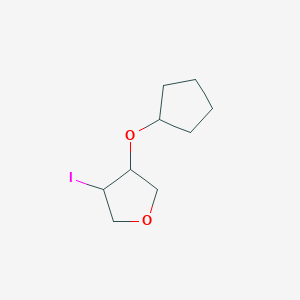
3-(Cyclopentyloxy)-4-iodooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentyloxy)-4-iodooxolane is an organic compound that features a cyclopentyloxy group and an iodine atom attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-4-iodooxolane typically involves the reaction of 3-hydroxy-4-iodooxolane with cyclopentanol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopentyloxy)-4-iodooxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of cyclopentyloxyoxolane.
Applications De Recherche Scientifique
3-(Cyclopentyloxy)-4-iodooxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Cyclopentyloxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Disrupting Membranes: Integrating into lipid bilayers and affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Cyclopentyloxy)-4-methoxyoxolane
- 3-(Cyclopentyloxy)-4-chlorooxolane
- 3-(Cyclopentyloxy)-4-bromooxolane
Uniqueness
3-(Cyclopentyloxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability make it a versatile intermediate for further chemical modifications.
Propriétés
Formule moléculaire |
C9H15IO2 |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
3-cyclopentyloxy-4-iodooxolane |
InChI |
InChI=1S/C9H15IO2/c10-8-5-11-6-9(8)12-7-3-1-2-4-7/h7-9H,1-6H2 |
Clé InChI |
PNAYAGZPANKJQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2COCC2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


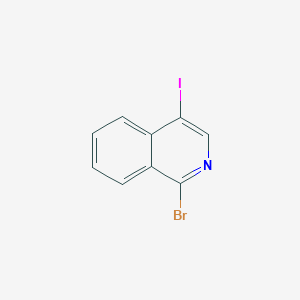
![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
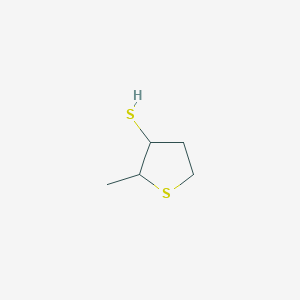
![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)



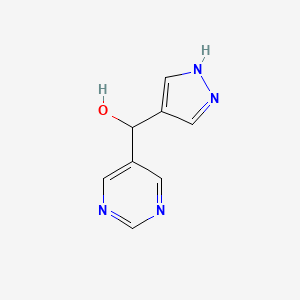
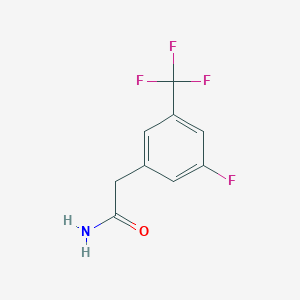
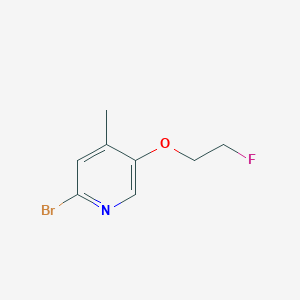
![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)
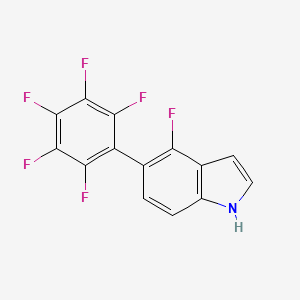

![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)
